molecular formula C8H7F4NO2S B2864096 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 2149597-25-9

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2864096
CAS No.: 2149597-25-9
M. Wt: 257.2
InChI Key: BZDVOYRUCNFWOT-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a methyl (-CH₃) group at position 4, and a fluorine atom at position 3 on the aromatic ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

3-fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO2S/c1-4-6(8(10,11)12)2-5(3-7(4)9)16(13,14)15/h2-3H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDVOYRUCNFWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives . The reaction is performed under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF), yielding the desired benzenesulfonamide derivatives in moderate yields (50%-62%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar nucleophilic substitution reactions on a larger scale, with careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sulfonyl chlorides and nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are not extensively detailed in the literature.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution reactions with amines can yield various sulfonamide derivatives.

Scientific Research Applications

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The presence of fluorine atoms and the trifluoromethyl group can enhance its binding affinity and specificity for certain biological targets. The exact molecular pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Group Variations

The table below compares key structural features and biological activities of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide with related compounds:

Compound Name Substituents (Positions) Molecular Weight Biological Activity/Notes Reference
This compound 3-F, 4-CH₃, 5-CF₃ ~303.2* Potential COL3A1 inhibitor (predicted)
N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide 3-CF₃, 4-OH, N-cyclopropyl ~295.3 COL3A1 inhibitor (IC₅₀: ~0.8 µM)
N-(2-Cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide 3-CF₃, 4-OH, N-phenyl, N-cyanoethyl ~386.4 COL3A1 inhibitor (IC₅₀: ~1.2 µM)
Celecoxib (4-[5-p-Tolyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) Pyrazole-linked, 3-CF₃, 4-sulfonamide 381.4 COX-2 inhibitor (IC₅₀: 0.04 µM)
N-Methyl-4-benzenesulfonamide (PFAS derivative) Complex fluorinated substituents >600 Industrial use; high environmental persistence

*Calculated based on formula C₈H₆F₄NO₂S.

Key Findings from Comparative Analysis

Bioactivity and Target Specificity
  • COL3A1 Inhibition: The compound shares structural similarities with inhibitors described in , such as N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide.
  • COX-2 Selectivity : Unlike celecoxib, which uses a pyrazole ring to achieve COX-2 selectivity, the target compound lacks this heterocyclic moiety. This suggests divergent therapeutic applications, as celecoxib’s pyrazole is critical for binding to the COX-2 active site .
Physicochemical Properties
  • Lipophilicity: The trifluoromethyl group enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability. However, the target compound is less lipophilic than perfluorinated derivatives (e.g., PFAS in ), reducing risks of bioaccumulation .
  • Metabolic Stability : The fluorine atom at position 3 may slow oxidative metabolism by cytochrome P450 enzymes, similar to strategies used in celecoxib design .

Biological Activity

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a trifluoromethyl group and a sulfonamide moiety, suggests a unique interaction profile with biological targets. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8F4N2O2S\text{C}_10\text{H}_8\text{F}_4\text{N}_2\text{O}_2\text{S}

This compound features:

  • A trifluoromethyl group, which enhances lipophilicity and metabolic stability.
  • A sulfonamide functional group, known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can mimic p-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase (DHPS), which is crucial in folate synthesis. This inhibition leads to bacteriostatic effects against various pathogens.

Inhibition of Enzymatic Activity

Studies have shown that related sulfonamides exhibit significant inhibitory effects on enzymes involved in critical biological pathways. For instance, docking studies have suggested that trifluoromethyl-substituted sulfonamides can effectively bind to DHPS, potentially leading to enhanced antimalarial activity .

Biological Activity Overview

Activity Description
Antimicrobial Exhibits bacteriostatic effects by inhibiting DHPS, affecting bacterial growth and survival .
Antiviral Potential activity against viral proteases, as indicated by studies on related compounds targeting SARS-CoV-2 .
Anticancer Some derivatives show promise in inhibiting cancer cell proliferation through cell cycle arrest mechanisms .
Anti-inflammatory Modulation of inflammatory pathways has been observed in cell-based assays .

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study investigated the efficacy of various sulfonamides against bacterial strains, revealing that compounds similar to this compound displayed IC50 values in the low micromolar range against Gram-positive bacteria .
  • Antiviral Properties
    • Research focusing on the inhibition of SARS-CoV-2 protease demonstrated that certain derivatives exhibited significant inhibitory activity, suggesting a potential therapeutic role for related sulfonamides in viral infections .
  • Cancer Therapeutics
    • A series of experiments evaluated the antiproliferative effects of sulfonamide derivatives on various cancer cell lines. Results indicated that some compounds could induce apoptosis and inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells .

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